molecular formula C16H19N3O3S B2675574 (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 908230-70-6

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2675574
CAS RN: 908230-70-6
M. Wt: 333.41
InChI Key: RIWQCEKNRGEUIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyrazoles . For instance, a series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .

Scientific Research Applications

Crystal Structure Studies

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: has been studied crystallographically. For instance, the crystal structure of its bis(4-ammonium) tetrafluoroterephthate salt has been determined. The compound crystallizes in a monoclinic space group, and its molecular structure reveals key bonding interactions . Further investigations into its crystal properties and intermolecular forces can shed light on its behavior in solid-state applications.

Antileishmanial and Antimalarial Activities

Molecular docking studies have explored the potential of this compound as an antileishmanial and antimalarial agent. Computational analyses provide insights into its binding affinity with relevant biological targets. Researchers have evaluated its interactions with enzymes and receptors, which could guide drug development efforts .

Cytotoxicity

In vitro studies have demonstrated that derivatives of (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibit cytotoxic activity. These derivatives have shown promising IC50 values, indicating their potential as anticancer agents. Further exploration of structure-activity relationships can enhance their efficacy .

Therapeutic Applications

Researchers have synthesized related compounds with potential therapeutic applications. For example, the discovery of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones highlights their structural diversity and biological activities. Investigating their pharmacological properties may reveal novel drug candidates .

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-11-13(2)19(17-12)16(20)14-5-7-15(8-6-14)23(21,22)18-9-3-4-10-18/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWQCEKNRGEUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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